molecular formula C13H27NO2S B13164781 tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate

tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate

Cat. No.: B13164781
M. Wt: 261.43 g/mol
InChI Key: AWWBGUVKQYKQFX-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an ethylsulfanyl group, and a hexyl chain attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate typically involves the reaction of tert-butyl carbamate with 6-(ethylsulfanyl)hexylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethylsulfanyl group may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[6-(ethylsulfanyl)hexyl]carbamate is unique due to the presence of both the ethylsulfanyl group and the hexyl chain, which confer distinct chemical and physical properties. These structural features make it suitable for specific applications that similar compounds may not fulfill .

Properties

Molecular Formula

C13H27NO2S

Molecular Weight

261.43 g/mol

IUPAC Name

tert-butyl N-(6-ethylsulfanylhexyl)carbamate

InChI

InChI=1S/C13H27NO2S/c1-5-17-11-9-7-6-8-10-14-12(15)16-13(2,3)4/h5-11H2,1-4H3,(H,14,15)

InChI Key

AWWBGUVKQYKQFX-UHFFFAOYSA-N

Canonical SMILES

CCSCCCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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